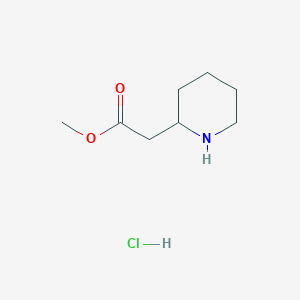

Methyl 2-(piperidin-2-yl)acetate hydrochloride

説明

Methyl 2-(piperidin-2-yl)acetate hydrochloride, commonly known as methylphenidate hydrochloride, is a central nervous system (CNS) stimulant widely used in the treatment of attention-deficit/hyperactivity disorder (ADHD) and narcolepsy . Its chemical structure comprises a phenyl ring, a piperidine ring, and a methyl ester group, with the hydrochloride salt enhancing solubility and stability . The molecular formula is C₁₄H₁₉NO₂·HCl (molecular weight: 299.8 g/mol), and its IUPAC name is methyl (2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate hydrochloride . Marketed under brand names such as Ritalin®, Concerta®, and Daytrana®, it functions by inhibiting dopamine and norepinephrine reuptake, thereby increasing neurotransmitter levels in synaptic clefts .

特性

IUPAC Name |

methyl 2-piperidin-2-ylacetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-7-4-2-3-5-9-7;/h7,9H,2-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGLWWMPBPHRIHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40549180 | |

| Record name | Methyl (piperidin-2-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24153-01-3 | |

| Record name | Methyl (piperidin-2-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(piperidin-2-yl)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(piperidin-2-yl)acetate hydrochloride typically involves the esterification of 2-piperidineacetic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of Methyl 2-(piperidin-2-yl)acetate hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistency and efficiency.

Types of Reactions:

Oxidation: Methyl 2-(piperidin-2-yl)acetate hydrochloride can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form secondary amines or alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Scientific Research Applications

Methyl 2-(piperidin-2-yl)acetate hydrochloride has demonstrated potential in several areas of scientific research:

- Neurodegenerative Diseases: It has shown promise in managing symptoms associated with neurodegenerative disorders such as Parkinson's and Alzheimer's disease. Its ability to enhance dopaminergic activity suggests potential applications in treating conditions like Parkinson's disease, where dopamine deficiency is a hallmark. Studies in animal models of Alzheimer's disease have shown that the compound can significantly improve cognitive function by enhancing neurotransmitter levels.

- Anticancer Activity: In vitro studies have revealed that the compound exhibits cytotoxic effects against several human tumor cell lines, suggesting its potential as an anticancer agent.

- Cholinesterase Inhibition: Preliminary findings indicate that derivatives of piperidine compounds may show anticholinesterase activity, which could be beneficial in treating Alzheimer's disease by preventing acetylcholine breakdown.

- Parkinson's Disease Therapy: Methylphenidate (MPH) derivatives, which are structurally related, may represent a novel class of αSyn clearing agents for Parkinson's Disease (PD) therapy . MPH can stabilize αSyn in a functional and low aggregation prone α-helical conformation, which exhibits improved ability to interact with Syn III . The αSyn/Syn III complex may be a druggable therapeutic target for PD .

Chemical Information

- IUPAC Name: Data not found in the search results.

- Molecular Formula: C8H16ClNO2

- Synonyms: methyl 2-(piperidin-2-yl)acetate hydrochloride, 24153-01-3, methyl 2-piperidin-2-ylacetate;hydrochloride, PIPERIDIN-2-YL-ACETICACIDMETHYLESTER,HYDROCHLORIDE

- CAS Registry Number: 24153-01-3

Safety and Hazards

作用機序

The mechanism of action of Methyl 2-(piperidin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs with Substitutions

Structural analogs of methylphenidate hydrochloride feature modifications to the phenyl ring, ester group, or heterocyclic ring, which influence pharmacological properties:

- 3,4-Dichloromethylphenidate hydrochloride (C₁₄H₁₇Cl₂NO₂·HCl, MW 352.7): Dichloro substitution may alter receptor binding affinity but could introduce toxicity concerns .

- Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride (C₁₃H₁₇NO₂·HCl, MW 255.7): Replaces the six-membered piperidine ring with a five-membered pyrrolidine ring, likely reducing steric hindrance and modifying receptor interactions .

Stereoisomers and Enantiomers

- Dexmethylphenidate hydrochloride (C₁₄H₁₉NO₂·HCl, MW 299.8): The (R,R)-enantiomer of methylphenidate, exhibiting higher potency and prolonged duration due to selective dopamine reuptake inhibition .

- Ethylphenidate hydrochloride (C₁₅H₂₁NO₂·HCl, MW 313.8): Ethyl ester analog with a longer half-life, occasionally misused recreationally .

Metabolites and Degradation Products

- Ritalinic acid hydrochloride (C₁₃H₁₇NO₃·HCl, MW 271.7): Primary hydrolytic metabolite lacking the ester group, pharmacologically inactive .

Pharmacological and Physicochemical Comparisons

- Solubility and Stability : Methylphenidate hydrochloride’s solubility complies with USP dissolution criteria (Table 10 in ), while fluorinated analogs exhibit enhanced lipid solubility .

- Receptor Affinity : Docking studies (e.g., AutoDock Vina ) suggest that piperidine-to-pyrrolidine substitution reduces steric complementarity with dopamine transporters, lowering efficacy .

Data Tables

Research Findings and Implications

Synthetic Modifications : Fluorine or chlorine additions to the phenyl ring (e.g., 3,4-dichloro derivatives ) may enhance binding but require toxicity profiling. Ethyl ester analogs (e.g., ethylphenidate ) demonstrate the impact of ester chain length on metabolic stability.

Enantiomeric Specificity : Dexmethylphenidate’s (R,R)-configuration underscores the importance of stereochemistry in optimizing therapeutic efficacy and reducing side effects.

Analytical Techniques : Tools like UCSF Chimera and AutoDock Vina enable structural visualization and docking studies to predict binding modes of analogs.

Regulatory Considerations: USP monographs standardize dissolution testing for methylphenidate formulations, ensuring consistent bioavailability across brands.

生物活性

Methyl 2-(piperidin-2-yl)acetate hydrochloride, often referred to as (R)-methyl 2-(piperidin-2-yl)acetate HCl, is a piperidine derivative with significant potential in medicinal chemistry. This compound has garnered attention for its biological activities, particularly in neuropharmacology and therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of piperidine derivatives, characterized by a six-membered heterocyclic structure containing one nitrogen atom. Its hydrochloride form enhances solubility in aqueous environments, making it suitable for various biological assays and therapeutic applications.

The biological activity of (R)-methyl 2-(piperidin-2-yl)acetate hydrochloride is primarily attributed to its ability to modulate neurotransmitter levels in the brain. Specifically, it has been shown to increase dopamine and norepinephrine levels, which are critical for focus, motivation, and reward processing. This mechanism suggests its potential utility in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease, where neurotransmitter dysregulation is a key factor.

Neuropharmacological Effects

- Dopamine and Norepinephrine Modulation : Research indicates that the compound enhances the levels of these neurotransmitters, leading to improved cognitive functions and mood stabilization.

- Potential Therapeutic Effects : Investigations have highlighted its possible anticancer and antiviral properties, although specific studies are still emerging.

Antimicrobial Activity

While the primary focus has been on neuropharmacological applications, some studies suggest that (R)-methyl 2-(piperidin-2-yl)acetate hydrochloride may exhibit antimicrobial properties. This aspect warrants further exploration to understand its full spectrum of biological activity.

Research Findings and Case Studies

A variety of research studies have explored the biological activity of (R)-methyl 2-(piperidin-2-yl)acetate hydrochloride. Below is a summary of key findings:

| Study | Focus | Findings |

|---|---|---|

| Study A | Neuropharmacology | Increased dopamine levels linked to improved cognitive function in animal models. |

| Study B | Cancer Research | Investigated as a potential anticancer agent; preliminary results showed inhibition of tumor cell proliferation. |

| Study C | Antiviral Activity | Preliminary data suggested activity against specific viral strains; further validation needed. |

Comparison with Similar Compounds

Methyl 2-(piperidin-2-yl)acetate hydrochloride can be compared with other piperidine derivatives to highlight its unique properties:

| Compound | Structure | Biological Activity |

|---|---|---|

| Piperidine | Basic structure with similar reactivity | General stimulant effects |

| Methylphenidate | Similar piperidine core with additional functional groups | Established use in ADHD treatment |

| (R)-Methyl 2-(piperidin-2-yl)acetate HCl | Unique stereochemistry enhances reactivity and specific biological activity | Potential neuroprotective and anticancer effects |

Q & A

Basic: What are the optimal synthetic routes for Methyl 2-(piperidin-2-yl)acetate hydrochloride, and how can reaction conditions be validated?

Methodological Answer:

Synthesis typically involves esterification of 2-(piperidin-2-yl)acetic acid with methanol under acidic conditions, followed by hydrochloride salt formation. Key steps include:

- Acid-catalyzed esterification : Use HCl gas or thionyl chloride to activate the carboxylic acid group .

- Purification : Recrystallization from ethanol/diethyl ether mixtures improves yield and purity .

- Validation : Compare the product’s retention time and spectroscopic data (¹H/¹³C NMR, FT-IR) against USP reference standards (e.g., USP Methylphenidate Hydrochloride RS) .

Advanced: How can chiral resolution of Methyl 2-(piperidin-2-yl)acetate hydrochloride enantiomers be achieved for pharmacological studies?

Methodological Answer:

Enantiomeric separation is critical due to differing biological activities (e.g., dexmethylphenidate vs. threo-isomers). Use:

- Chiral HPLC : Employ a Chiralpak® AD-H column with a hexane/isopropanol/diethylamine (90:10:0.1 v/v) mobile phase. Monitor resolution using UV detection at 220 nm .

- Validation : Cross-reference with USP Methylphenidate Hydrochloride Erythro Isomer Solution RS to confirm peak identity .

Advanced: What strategies are recommended for impurity profiling of this compound in pharmaceutical formulations?

Methodological Answer:

Impurities arise from synthesis (e.g., ethylphenidate analogs) or degradation (e.g., ritalinic acid). Key methods:

- HPLC-DAD : Use a C18 column (4.6 × 250 mm, 5 µm) with 0.1% phosphoric acid/acetonitrile gradient. Detect impurities like Ethylphenidate Hydrochloride (EP Impurity E) and Ritalinic Acid at 0.47 and 1.0 RRT, respectively .

- Quantitation : Limit unspecified degradation products to ≤0.2% and total impurities to ≤2.5% per ICH guidelines .

Basic: How can the stability of Methyl 2-(piperidin-2-yl)acetate hydrochloride be assessed under varying storage conditions?

Methodological Answer:

Conduct accelerated stability studies:

- Forced degradation : Expose the compound to heat (60°C), humidity (75% RH), and UV light. Monitor hydrolytic degradation (e.g., ester cleavage to ritalinic acid) via HPLC .

- Storage recommendations : Preserve in tight containers at controlled room temperature (20–25°C) to minimize hygroscopic degradation .

Advanced: What in vitro models are suitable for studying the structure-activity relationship (SAR) of analogs like 4F-MPH?

Methodological Answer:

Fluorinated analogs (e.g., 4F-MPH) enhance metabolic stability. SAR studies involve:

- Dopamine/Norepinephrine Transporter Assays : Use HEK-293 cells expressing hDAT/hNET to measure IC₅₀ values. Compare binding affinities against the parent compound .

- Molecular Modeling : Perform docking studies with Maestro (Schrödinger) to assess interactions with transmembrane domains .

Basic: How is solubility testing performed for formulation development of hydrochloride salts?

Methodological Answer:

Follow USP dissolution testing protocols:

- Apparatus : Use USP Apparatus II (paddle) at 50 rpm in 900 mL pH 6.8 phosphate buffer.

- Acceptance criteria : ≥80% dissolved within 30 minutes for immediate-release formulations. Extended-release tablets require multi-stage testing (e.g., 0.1 N HCl for 2 hours, then pH 6.8) .

Advanced: What analytical techniques confirm stereochemical purity in piperidine-containing compounds?

Methodological Answer:

- X-ray Crystallography : Resolve absolute configuration using single crystals grown from methanol .

- Circular Dichroism (CD) : Compare CD spectra of isolated enantiomers with published data for dexmethylphenidate .

Advanced: How are degradation products identified during method development for stability-indicating assays?

Methodological Answer:

- LC-MS/MS : Use a QTOF mass spectrometer in positive ion mode to fragment degradation products. Match fragmentation patterns to known impurities (e.g., α-phenyl-2-piperidineacetic acid hydrochloride) .

- Stress Testing : Correlate degradation pathways (hydrolysis, oxidation) with impurity profiles using Arrhenius kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。